1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride
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Overview
Description
1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the piperazine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.
Common reagents and conditions used in these reactions include basic conditions (e.g., sodium hydroxide), acidic conditions (e.g., hydrochloric acid), and various catalysts (e.g., palladium catalysts). Major products formed from these reactions include oxidized or reduced derivatives, substituted piperazines, and cycloadducts .
Scientific Research Applications
1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction can lead to hyperpolarization of nerve endings, resulting in various physiological effects .
Comparison with Similar Compounds
1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride can be compared with other similar piperazine derivatives, such as:
1-Phenylpiperazine: This compound lacks the trifluoromethyl group, which can affect its biological activity and chemical reactivity.
1-(2-Phenylethyl)piperazine: This compound has a similar structure but does not contain the trifluoromethyl group, which can influence its pharmacokinetic properties.
1-(4-Trifluoromethylphenyl)piperazine: This compound has the trifluoromethyl group attached directly to the piperazine ring, which can alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H19Cl2F3N2 |
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Molecular Weight |
331.20 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-3-1-11(2-4-12)5-8-18-9-6-17-7-10-18;;/h1-4,17H,5-10H2;2*1H |
InChI Key |
WUMPJQGKQUWFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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